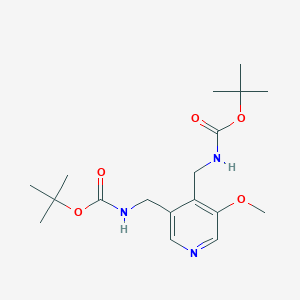
Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate
Descripción general
Descripción
Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate, commonly referred to as TBBMD, is an organometallic compound used in a variety of scientific research applications. TBBMD is a white, crystalline solid with a melting point of 60-62°C and a boiling point of 200-202°C. It is soluble in ether, benzene, and chloroform, and is insoluble in water. TBBMD has a molecular weight of 300.41 g/mol and a molecular formula of C13H20N2O4.
Aplicaciones Científicas De Investigación
TBBMD is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of polymers and other materials. TBBMD is also used as a catalyst in organic reactions, and is used in the synthesis of polymers and other materials.
Mecanismo De Acción
TBBMD acts as a catalyst in organic reactions by forming a complex with the reactants. The complex facilitates the reaction by lowering the activation energy of the reaction. This allows the reaction to occur at a lower temperature and with fewer reactants.
Efectos Bioquímicos Y Fisiológicos
TBBMD has no known biochemical or physiological effects. It is not toxic and is not known to cause any adverse effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBBMD has several advantages for use in laboratory experiments. It is a stable compound that is not toxic and is not known to cause any adverse effects. It is also soluble in common organic solvents and is relatively inexpensive. The main limitation of TBBMD is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
Future research on TBBMD could focus on its use as a catalyst in organic reactions. Additional research could also focus on its use as a polymerization catalyst, or its use as a reagent in the synthesis of pharmaceuticals and other organic compounds. Other potential future directions include the development of new methods for synthesizing TBBMD, as well as the development of new applications for TBBMD.
Propiedades
IUPAC Name |
tert-butyl N-[[3-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5/c1-17(2,3)25-15(22)20-9-12-8-19-11-14(24-7)13(12)10-21-16(23)26-18(4,5)6/h8,11H,9-10H2,1-7H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPFQRUNLAVRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1CNC(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673920 | |
| Record name | Di-tert-butyl [(5-methoxypyridine-3,4-diyl)bis(methylene)]biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate | |
CAS RN |
1142191-99-8 | |
| Record name | Di-tert-butyl [(5-methoxypyridine-3,4-diyl)bis(methylene)]biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline](/img/structure/B1390007.png)
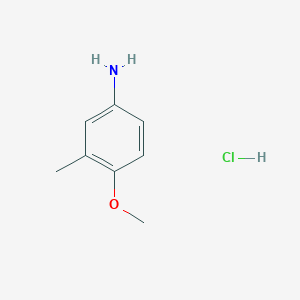
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride](/img/structure/B1390012.png)
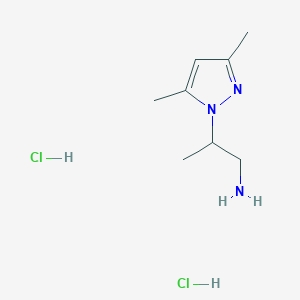

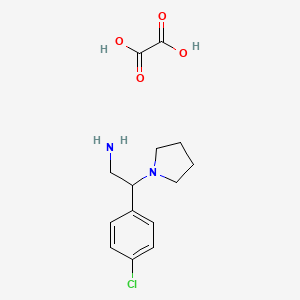
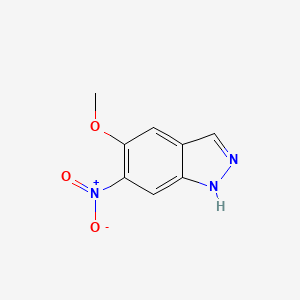
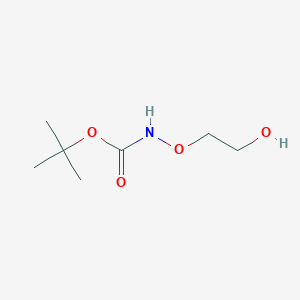
![[(2R,3S)-2-(2,4-Dimethoxy-phenyl)-1-ethyl-pyrrolidin-3-ylmethyl]-methyl-amine hydrochloride](/img/structure/B1390023.png)
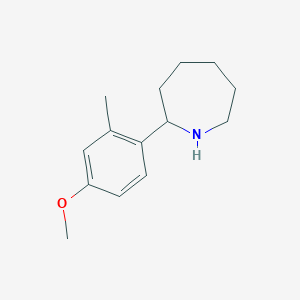
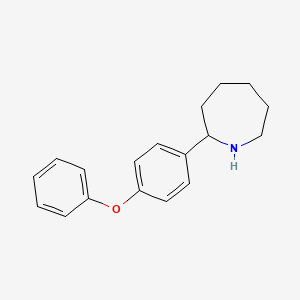
![5-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1390027.png)
![2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline](/img/structure/B1390028.png)
![3-[(2,3-Dichlorophenoxy)methyl]piperidine](/img/structure/B1390029.png)